1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride is a synthetic organic compound classified under the class of tetrahydroisoquinolines. These compounds are known for their structural complexity and diverse biological activities. Isoquinoline derivatives, including this compound, have been extensively studied for their potential therapeutic applications, particularly in the fields of neurology and pharmacology. The compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and drug development.
This compound is synthesized through various chemical methods and is available from multiple chemical suppliers for research purposes. Its chemical structure is characterized by the presence of a tetrahydroisoquinoline core with specific substitutions that influence its biological activity.
1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride is classified as an isoquinoline derivative. Isoquinolines are a significant class of alkaloids known for their pharmacological properties. This particular compound falls under the broader category of tetrahydroisoquinolines, which are saturated derivatives of isoquinolines.
The synthesis of 1,2,3,4-tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride typically involves several key reactions:
These methods are often optimized in laboratory settings to enhance yield and purity through controlled reaction conditions and the use of catalysts.
The synthesis typically requires careful control of temperature and pH to ensure the formation of the desired product while minimizing side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reaction and confirm product identity.
The molecular formula for 1,2,3,4-tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride is with a molecular weight of approximately . The structure features a fused bicyclic system characteristic of isoquinolines along with benzyl and phenyl substituents.
Property | Data |
---|---|
CAS Number | 69381-52-8 |
Molecular Formula | C22H22ClN |
Molecular Weight | 335.9 g/mol |
IUPAC Name | 2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI Key | PTQLFCVMYMCDGV-UHFFFAOYSA-N |
1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride can participate in various chemical reactions typical for isoquinoline derivatives:
The reactivity of this compound is influenced by its functional groups and structural features. Reaction conditions such as solvent choice and temperature play crucial roles in determining the outcome of these reactions.
The mechanism of action for 1,2,3,4-tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or interact with neurotransmitter receptors:
Data on specific targets and pathways remains an area of active research as scientists seek to elucidate its full pharmacological profile.
1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride exhibits physical properties typical for organic compounds:
The compound's chemical stability is influenced by its functional groups:
1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride has several scientific applications:
Benzyltetrahydroisoquinolines constitute a major subclass within the THIQ alkaloid family, characterized by a benzyl moiety attached to the nitrogen atom at the C2 position of the tetracyclic ring system. This structural motif profoundly influences biological activity through steric and electronic effects. Benzyl-substituted THIQs are systematically classified based on:
Table 1: Clinically Significant THIQ Derivatives and Structural Features
Compound Name | Core Structure | Key Substitutions | Therapeutic Category |
---|---|---|---|
Praziquantel | THIQ fused pyrazinoisoquinoline | Cyclohexylcarbonyl at C1 | Anthelmintic |
Quinapril | THIQ carboxylate | Ethyl ester; proline derivative | Antihypertensive (ACE inhibitor) |
Apomorphine | Aporphine (modified THIQ) | Hydroxyl groups at C10, C11 | Anti-Parkinsonian |
Trabectedin | Tetrahydroisoquinoline pentacycle | Multiple fused rings | Anticancer |
Solifenacin | THIQ quinuclidine hybrid | Phenyl at C3; quinuclidinyl | Overactive bladder |
Title Compound | THIQ hydrochloride | Benzyl at C2; phenyl at C8 | Experimental (multitarget) |
Synthetic access to benzyl-THIQs primarily leverages two cornerstone methodologies:
THIQ alkaloids have shaped medicinal chemistry since the 19th century, with natural products like morphine (containing a reduced isoquinoline subunit) demonstrating profound pharmacological effects. The isolation of antitumor THIQ antibiotics (e.g., saframycins, naphthyridinomycin, and quinocarcins) in the mid-20th century ignited targeted exploration of this scaffold for oncology. These complex natural products showcased the THIQ nucleus’s capacity for DNA intercalation and topoisomerase inhibition, validating it as a pharmacophore for cytotoxic activity [1] [3].
The evolution toward simplified synthetic THIQs yielded clinically impactful drugs:
This historical progression underscores a strategic shift from complex natural product isolation to rational design of synthetically tractable THIQ analogs—exemplified by 1,2,3,4-tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride—aimed at optimizing target engagement while improving synthetic feasibility [1] [8].
The pharmacological profile of THIQ derivatives is exquisitely sensitive to substitution patterns, particularly the location of aryl groups. Comparative SAR studies reveal:
Table 2: Impact of Substituent Position on Key Molecular Properties
Compound | Substituent Pattern | logP* | Basic pKa* | Key Pharmacological Effects |
---|---|---|---|---|
1,2,3,4-Tetrahydroisoquinoline | None | ~1.5 | ~8.9 | Weak MAO inhibition |
1-Benzyl-THIQ | N1-Benzyl | ~3.0 | ~8.5 | Neurotoxin precursor |
2-Benzyl-THIQ | N2-Benzyl | ~3.2 | ~8.7 | Receptor ligand (experimental) |
8-Phenyl-THIQ derivatives | C8-Phenyl | ~4.0 | ~8.3 | Enhanced antitumor activity (in vitro) |
Title Compound | N2-Benzyl + C8-Phenyl | ~4.5 | ~8.4 | Multitarget potential (predicted) |
*Predicted/experimental values for parent structures without additional functionalization.
The strategic combination of C2-benzyl and C8-phenyl groups in the title compound creates a unique three-dimensional pharmacophore:
Table 3: Synthetic Strategies for Key THIQ Substitution Patterns
Synthetic Method | Key Reagents/Conditions | Ideal For Substituents | Limitations |
---|---|---|---|
Pictet-Spengler (Standard) | Aq. HCl, heat; aldehydes/ketones | C1-Alkyl/aryl; N2-H | Low stereoselectivity |
Asymmetric P-S Catalysis | (R)-TRIP/(S)-BINOL; BF₃·OEt₂ | Enantiopure C1-substituted | Sensitive substrates |
Microwave P-S | TFA; microwave 100–150°C, 10–30 min | Rapid access to N2-alkyl | Limited scale-up |
Bischler-Napieralski | POCl₃/P₂O₅; then NaBH₄ or H₂ reduction | C1-Acyl; N2-acyl deprotection | Over-reduction risks |
Reductive Amination | NaBH₃CN/AcOH; pre-formed aldehydes | N2-Benzyl/C8-aryl | Chemoselectivity control needed |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7